Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

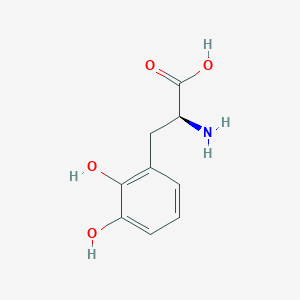

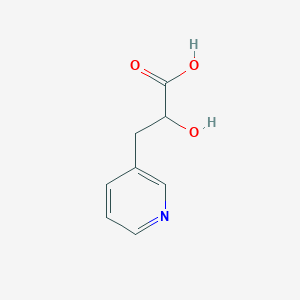

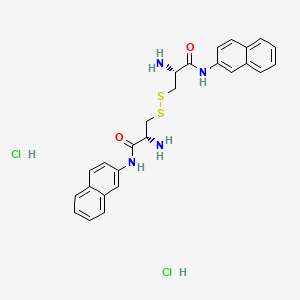

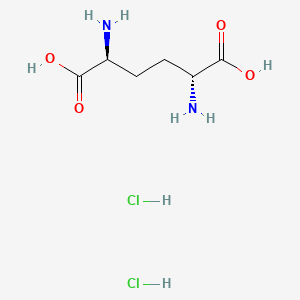

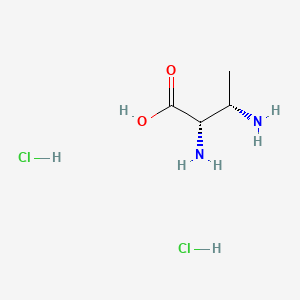

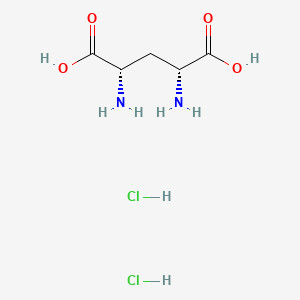

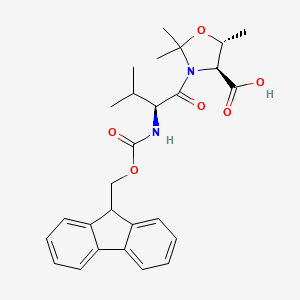

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, also known as Fmoc-V(Psi(Me,Me)pro)-Thr-OH, is a derivative of a naturally occurring amino acid, threonine. It is a modified form of threonine in which the carboxylic acid group is replaced with a protected form of threonine. This modification allows for more efficient and precise chemical synthesis of peptides and proteins. Fmoc-V(Psi(Me,Me)pro)-Thr-OH is commonly used in peptide synthesis, as it is a very stable and reliable building block for peptide synthesis.

科学的研究の応用

Configurational and Conformational Control in Peptide Building Units : The study by Keller, Mutter, and Lehmann (1999) discusses the electrophilic cyclic acetal formation in dipeptide esters, including those similar to Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, emphasizing the control over stereochemistry in peptide synthesis (Keller, Mutter, & Lehmann, 1999).

Pseudo-prolines for Accessing "Inaccessible" Peptides : Mutter et al. (1995) introduced pseudo-prolines as a technique to solubilize otherwise insoluble peptides. This research is significant for understanding the role of pseudo-proline dipeptides in facilitating peptide synthesis (Mutter et al., 1995).

Inhibition Studies Using Phosphorylated Prodrugs : Zhao and Etzkorn (2007) explored the use of phosphorylated prodrugs in inhibiting the activity of the mitotic regulator Pin1. This study underscores the potential of modified peptides in therapeutic applications (Zhao & Etzkorn, 2007).

Fluorinated Peptides as Potential Inhibitors of HIV Protease : Tran et al. (1997) synthesized fluorinated peptides incorporating fluoroproline residues, demonstrating the potential of modified peptides in developing HIV protease inhibitors (Tran et al., 1997).

Optimization of Solid-Phase Peptide Synthesis : Pudelko, Kihlberg, and Elofsson (2007) discussed the use of pseudo-proline dipeptides in optimizing solid-phase synthesis of hydrophobic peptides, highlighting the practical applications in synthetic peptide production (Pudelko, Kihlberg, & Elofsson, 2007).

Solid-Phase Synthesis of Neurokinin A Antagonists : Rovero, Quartara, and Fabbri (2009) compared Boc and Fmoc methods in the synthesis of neurokinin A antagonists, providing insights into the efficiency of different synthetic strategies, including those involving Fmoc-protected amino acids (Rovero, Quartara, & Fabbri, 2009).

特性

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMOLWFENHTLNA-XARZLDAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。